6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C15H21N5O3S and its molecular weight is 351.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds within the pyrazolo[3,4-d]pyrimidin-4-one family have been synthesized and evaluated for their antimicrobial properties. For instance, a study synthesized a novel series of pyrimidine pyrazole derivatives and tested their antimicrobial activity, revealing potential pharmaceutical interest due to their satisfactory yield, purity, and activity against bacterial and fungal strains (Kumar et al., 2014).
Anticonvulsant Activity
Research into the anticonvulsant properties of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives has shown promising results. A study investigated the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one phenacyl bromides, leading to the formation of compounds with significant anticonvulsant activity on a pentylenetetrazole seizure model in rats (Severina et al., 2019).
Synthetic Chemistry Applications
The synthetic versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives is notable, with studies exploring various synthetic pathways and transformations. For example, research on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the compound's utility in medicinal chemistry and drug design (Rahmouni et al., 2016).
Properties
IUPAC Name |
6-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c21-8-7-20-13-11(9-16-20)14(23)18-15(17-13)24-10-12(22)19-5-3-1-2-4-6-19/h9,21H,1-8,10H2,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSXYJWSJHFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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